molecular formula C18H15FN2O2S B2616253 2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034268-29-4

2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2616253
CAS No.: 2034268-29-4
M. Wt: 342.39
InChI Key: UBKNUSKEFCGXTI-UHFFFAOYSA-N
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Description

This compound features a fluorophenylthioacetamide core linked to a pyridinylmethyl group substituted with a furan-2-yl moiety. Its structure combines a sulfur-containing acetamide backbone with aromatic heterocycles, which may enhance binding to biological targets such as enzymes or receptors. The fluorine atom on the phenyl ring improves metabolic stability and lipophilicity, while the furan-pyridine hybrid structure could influence π-π stacking interactions in protein binding pockets .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-14-5-7-15(8-6-14)24-12-17(22)21-11-13-3-1-9-20-18(13)16-4-2-10-23-16/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKNUSKEFCGXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthesis, and biological relevance of the target compound with structurally related acetamide derivatives:

Compound Key Structural Features Synthetic Route Reported Activity Reference
2-((4-Fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide Fluorophenylthio group, pyridinylmethyl-furan hybrid Likely via nucleophilic substitution (e.g., K₂CO₃/DMF coupling of thiols) Not explicitly reported; design suggests IDO1 or kinase inhibition
LBJ-03 (2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide) Fluorophenylthio group, cyano-substituted pyridine 2-chloro-3-cyanopyridine + 21b (thiol intermediate) in DMF with K₂CO₃ (45% yield) IDO1 inhibitor (IC₅₀ ~0.5 μM)
442648-07-9 (N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Fluorophenylthio group, triazole-furan hybrid Unspecified; likely cyclocondensation or coupling reactions No biological data
N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Chloro-fluorophenylthio group, thienopyrimidine ring Multi-step synthesis involving thioether formation and heterocyclization Anticancer/kinase inhibition (hypothetical)
AJ5d (quinazolinone-thioacetamide) Fluorophenylthio group, quinazolinone core Condensation of thiol intermediates with chloroacetamides (61% yield) Antimicrobial activity

Key Observations:

Structural Diversity: The target compound’s pyridine-furan hybrid distinguishes it from LBJ-03 (cyano-pyridine) and 442648-07-9 (triazole-furan). These heterocycles modulate electronic properties and steric bulk, impacting target selectivity . Compared to thienopyrimidine or quinazolinone derivatives (e.g., AJ5d), the absence of a fused bicyclic system may reduce metabolic stability but improve solubility .

Synthetic Accessibility: The target compound likely shares synthetic steps with LBJ-03, such as thiol-alkylation under basic conditions.

Biological Implications: Fluorophenylthioacetamides like LBJ-03 exhibit IDO1 inhibitory activity, suggesting the target compound could share this mechanism. However, the furan-pyridine moiety might alter binding kinetics compared to cyanopyridine derivatives . Thienopyrimidine analogs (e.g., ) are often explored in kinase inhibition, highlighting the scaffold’s versatility. The target compound’s lack of a thienopyrimidine core may shift its therapeutic focus .

Physicochemical Properties: Molecular weight (~450–500 g/mol) and hydrogen-bond acceptors (4–6) are consistent across analogs. The furan group in the target compound may enhance π-stacking but reduce aqueous solubility compared to polar cyanopyridines .

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